N-(2,6-dimethylphenyl)-N-propylamine
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Overview
Description
N-(2,6-dimethylphenyl)-N-propylamine is an organic compound that belongs to the class of amines It is characterized by the presence of a propyl group attached to the nitrogen atom, which is further bonded to a 2,6-dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,6-dimethylphenyl)-N-propylamine typically involves the alkylation of 2,6-dimethylaniline with a suitable propylating agent. One common method is the reaction of 2,6-dimethylaniline with propyl bromide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like toluene or ethanol under reflux conditions.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure higher yields and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: N-(2,6-dimethylphenyl)-N-propylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides or nitroso derivatives.
Reduction: It can be reduced to form secondary amines or primary amines, depending on the reaction conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Electrophilic reagents like nitric acid, sulfuric acid, or halogens in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Amine oxides or nitroso derivatives.
Reduction: Secondary or primary amines.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
N-(2,6-dimethylphenyl)-N-propylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active amines.
Industry: The compound is used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2,6-dimethylphenyl)-N-propylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis.
Comparison with Similar Compounds
N-(2,6-dimethylphenyl)-N-propylamine can be compared with other similar compounds, such as:
N-(2,6-dimethylphenyl)-N-ethylamine: This compound has a shorter alkyl chain, which may affect its reactivity and binding affinity.
N-(2,6-dimethylphenyl)-N-butylamine: This compound has a longer alkyl chain, which may enhance its lipophilicity and membrane permeability.
N-(2,6-dimethylphenyl)-N-methylamine: This compound has a methyl group instead of a propyl group, which may influence its steric and electronic properties.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2,6-dimethyl-N-propylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-4-8-12-11-9(2)6-5-7-10(11)3/h5-7,12H,4,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTYPATHQWVWUDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C(C=CC=C1C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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